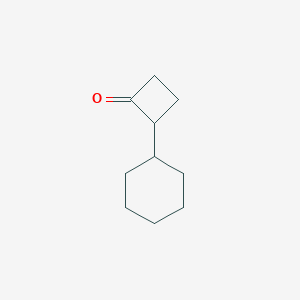
2-Cyclohexylcyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylcyclobutanone is an organic compound that belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by a cyclobutane ring substituted with a cyclohexyl group. Cyclobutanones are known for their strained ring systems, which make them interesting subjects for chemical research and applications.
Métodos De Preparación
2-Cyclohexylcyclobutanone can be synthesized through various methods, with the [2 + 2] cycloaddition being the most common approach. This reaction involves the cycloaddition of an alkene with a ketene to form the cyclobutane ring. The reaction conditions typically require the presence of a catalyst and may involve photochemical activation . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
2-Cyclohexylcyclobutanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.
Cycloaddition: The compound can participate in further [2 + 2] cycloaddition reactions to form more complex structures.
Aplicaciones Científicas De Investigación
2-Cyclohexylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its strained ring system makes it a valuable intermediate in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylcyclobutanone involves its interaction with various molecular targets and pathways. The strained ring system of the cyclobutanone makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Cyclohexylcyclobutanone can be compared with other cyclobutanones and cyclohexyl-substituted compounds:
Cyclobutanone: The parent compound, cyclobutanone, lacks the cyclohexyl substitution and is less sterically hindered.
Cyclohexylcyclopropane: This compound has a similar cyclohexyl substitution but features a three-membered ring, making it even more strained and reactive.
Cyclohexylcyclopentane: This compound has a five-membered ring, which is less strained compared to the four-membered ring of cyclobutanone.
The unique combination of the cyclobutane ring and the cyclohexyl group in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-cyclohexylcyclobutan-1-one |
InChI |
InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
Clave InChI |
PTPRWUVXQASVOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




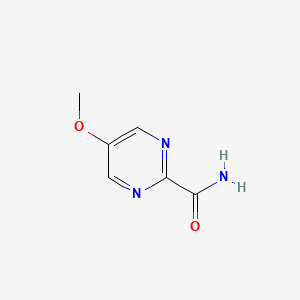
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
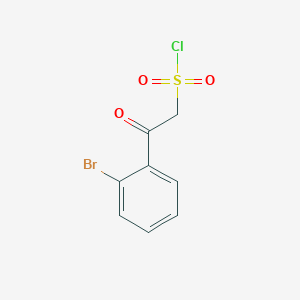
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
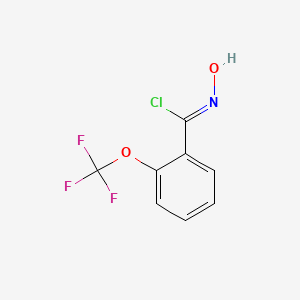
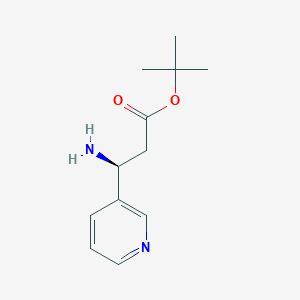
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
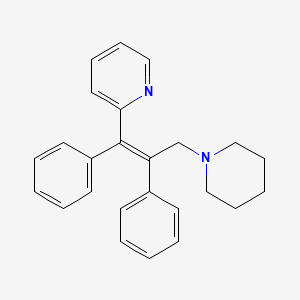
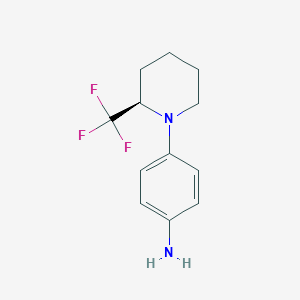
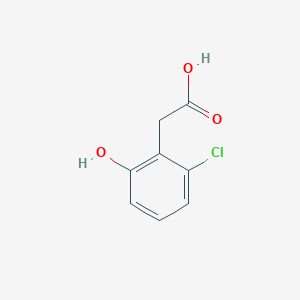
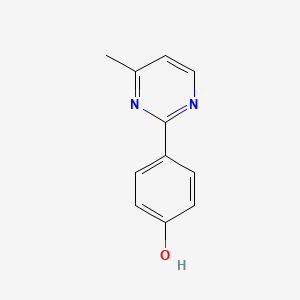
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
